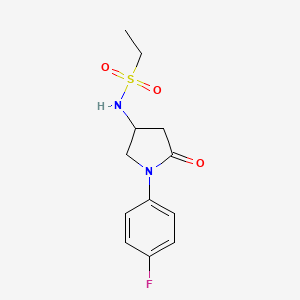
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often used as inhibitors for various enzymes and have applications in medical treatments. The presence of a fluorine atom in the compound suggests potential for increased activity or selectivity due to the unique properties of fluorine, such as its electronegativity and ability to form stable bonds with carbon, which can influence the biological activity of the molecule.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. In the context of the provided papers, similar compounds have been synthesized using various starting materials and reagents. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involved the reaction of benzenesulfinimidoyl chloride with acetylacetone in the presence of triethylamine . Although the exact synthesis of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide" is not detailed in the provided papers, it is likely that a similar approach could be used, starting with a suitable fluorinated aromatic compound and a pyrrolidinone derivative.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The introduction of a fluorine atom on the aromatic ring can influence the electronic distribution and the overall three-dimensional shape of the molecule, potentially affecting its interaction with biological targets. The molecular and electronic structure of a related sulfonamide has been studied using X-ray diffraction and theoretical methods , which could provide insights into the structural aspects of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide".
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including those that lead to the inhibition of enzymes. The papers provided discuss the inhibition of kynurenine 3-hydroxylase and cyclooxygenase enzymes by sulfonamide derivatives. The fluorine atom's presence in the molecule can enhance the selectivity and potency of enzyme inhibition, as seen in the case of COX-2 inhibitors . The specific chemical reactions and interactions of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide" with biological targets would require further investigation.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, stability, and melting point, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties, potentially improving the pharmacokinetic profile of the compound. The papers do not provide specific data on the physical and chemical properties of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide", but studies on related compounds suggest that such modifications can lead to compounds with desirable properties for drug development .
科学的研究の応用
1. Role in Inhibition of p38 MAP Kinase
The compound is related to synthetic molecules with a substituted imidazole scaffold known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a pivotal role in the release of proinflammatory cytokines. The research reveals the importance of the 4-fluorophenyl ring in maintaining high binding selectivity and potency, a characteristic critical in designing selective inhibitors for the p38 MAP kinase (Scior et al., 2011).
2. Utility in Synthesis of Fluorinated Compounds
The compound’s structure, specifically the fluorophenyl component, is essential in synthesizing other fluorinated molecules. Fluorinated molecules are crucial in pharmaceuticals and agrochemicals due to their unique impacts on a molecule's properties. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain anti-inflammatory materials, relies on components like 4-fluorophenyl for its synthesis (Qiu et al., 2009).
3. Applications in Battery Technology
The compound's structural components, especially fluorophenyl derivatives, have implications in the field of energy storage, specifically in sodium-ion battery cathodes. Research on fluorophosphate cathodes has shown the potential to be competitive with conventional lithium-ion cathodes, with the fluorine component playing a significant role in their performance and capacity (Dacek et al., 2016).
4. Role in the Design of Chemosensors
Fluorophenyl-based compounds are integral in designing chemosensors due to their high selectivity and sensitivity. These chemosensors are used to detect various analytes, including metal ions and neutral molecules, indicating the compound’s versatility and broad application scope in analytical chemistry (Roy, 2021).
5. Importance in Optoelectronic Materials
The structural framework of the compound, particularly the incorporation of fluorophenyl derivatives, is valuable in creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the compound’s potential in advancing technology in these fields (Lipunova et al., 2018).
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-2-19(17,18)14-10-7-12(16)15(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMYVSGNKLIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)
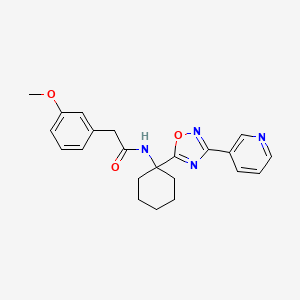
![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)
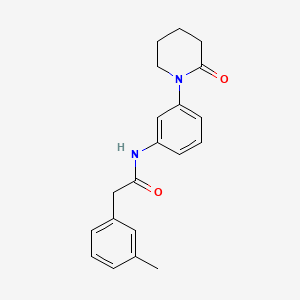
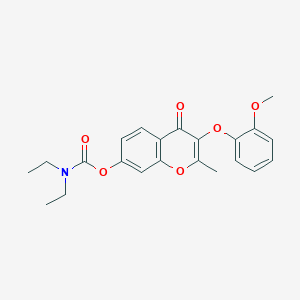
![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
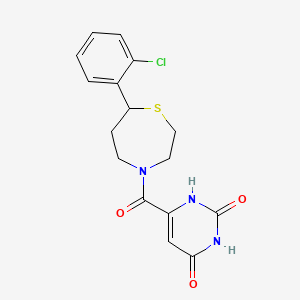
![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)
![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)
![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)
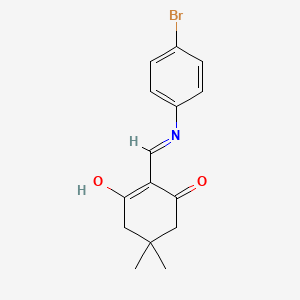
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)